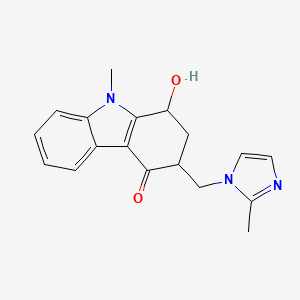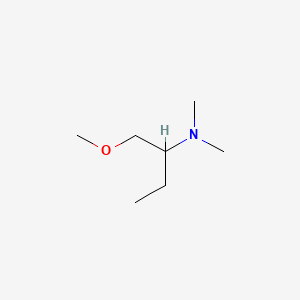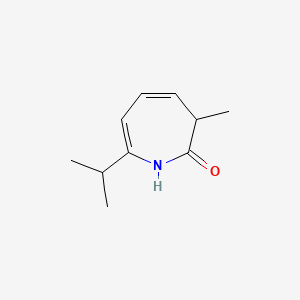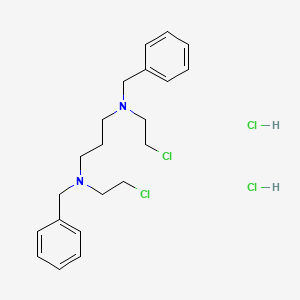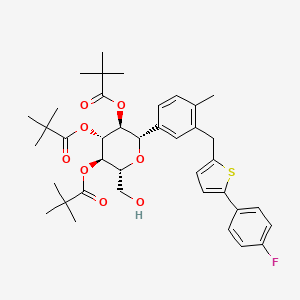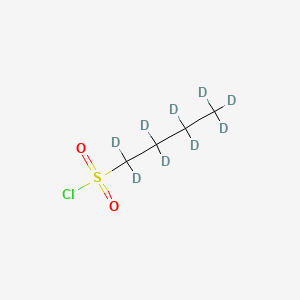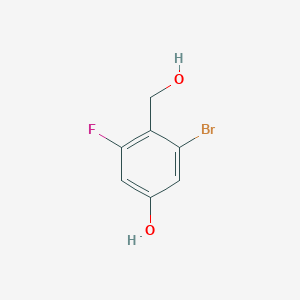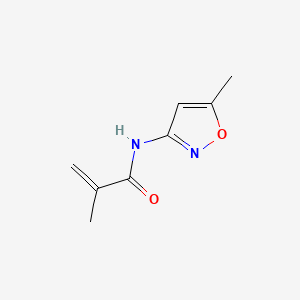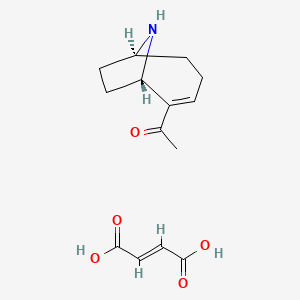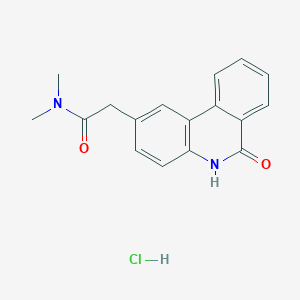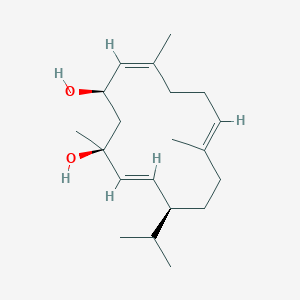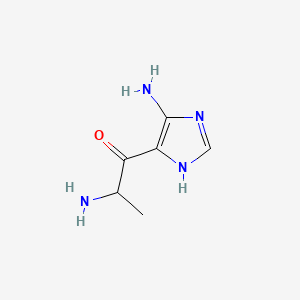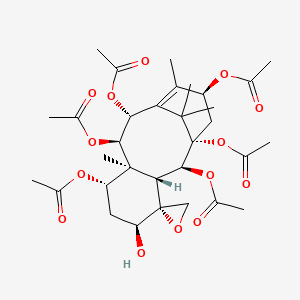![molecular formula C9H15NO B13837554 4-(6-Azabicyclo[3.1.0]hexan-6-yl)butan-2-one](/img/structure/B13837554.png)
4-(6-Azabicyclo[3.1.0]hexan-6-yl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Azabicyclo[310]hexan-6-yl)butan-2-one is a complex organic compound featuring a bicyclic structure with nitrogen as a heteroatom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Azabicyclo[3.1.0]hexan-6-yl)butan-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium (II) catalysis . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine, forming alpha-diazoacetate. The final step involves intramolecular cyclopropanation to produce the desired bicyclic compound .
Industrial Production Methods
Industrial production methods for this compound are still under development, with research focusing on optimizing yields and reaction conditions. The use of catalytic hydrogenation and cyclization reactions are common, although they present challenges such as low yields and stringent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
4-(6-Azabicyclo[3.1.0]hexan-6-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols.
Aplicaciones Científicas De Investigación
4-(6-Azabicyclo[3.1.0]hexan-6-yl)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(6-Azabicyclo[3.1.0]hexan-6-yl)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A crucial component in antiviral medications like boceprevir and pf-07321332.
3-Azabicyclo[3.1.0]hexane: Another bicyclic compound with similar structural features but different functional groups.
Uniqueness
4-(6-Azabicyclo[3.1.0]hexan-6-yl)butan-2-one is unique due to its specific functional groups and the presence of a butan-2-one moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
4-(6-azabicyclo[3.1.0]hexan-6-yl)butan-2-one |
InChI |
InChI=1S/C9H15NO/c1-7(11)5-6-10-8-3-2-4-9(8)10/h8-9H,2-6H2,1H3 |
Clave InChI |
HUFHWJYZTPWLOT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCN1C2C1CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


